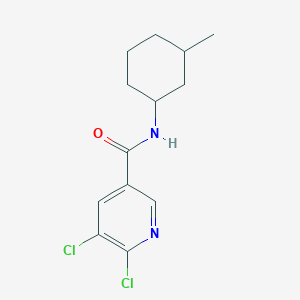

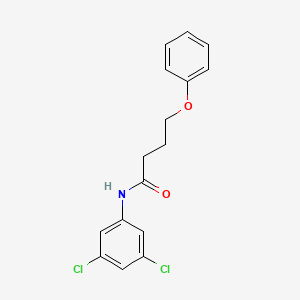

![molecular formula C23H15BrN2O3 B2512208 2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 849924-00-1](/img/structure/B2512208.png)

2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, related structures and their properties can give insights into its characteristics.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of key intermediates such as β-enamino esters, ketones, and subsequent cyclization reactions. For instance, 2-(2-Bromoallyl)-1,3-dicarbonyl compounds have been converted into tetrasubstituted pyrroles through base-promoted cyclization, which could be a relevant method for synthesizing the core pyrrole structure of the compound . Additionally, the synthesis of various substituted pyrroles and pyranones from methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate suggests that similar strategies could be employed for the benzyl and bromo substituents present in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds often features significant dihedral angles between aromatic rings, as seen in a compound with a central benzene ring dihedral angle of 42.71° with the bromophenyl ring . This could imply that the target compound may also exhibit non-planar conformations due to steric interactions between its aromatic systems. The pyrrolidine rings in these compounds can adopt envelope conformations, which might be relevant to the pyrrole component of the target molecule .

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their functional groups and the reactions they undergo. For example, the reaction of a dihydro-1H-pyrrolo[2,1-c][1,4]oxazine derivative with benzylamine resulted in a substituted pyrrolidine dione . This suggests that the amine group in the target compound could also participate in nucleophilic addition or substitution reactions. Moreover, the presence of a bromo substituent indicates potential for further functionalization through palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially deduced from related structures. Weak intramolecular C—H⋯O interactions and intermolecular C—H⋯π interactions are common in these molecules, which could influence the compound's crystal packing and stability . The presence of multiple aromatic rings and heteroatoms likely contributes to the compound's UV-Vis absorption properties, making it potentially useful for optical applications. The solubility, melting point, and other physical properties would be influenced by the compound's molecular weight, polarity, and the presence of hydrogen bond donors and acceptors.

Wissenschaftliche Forschungsanwendungen

1. Spiro Heterocyclization in Organic Synthesis

2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a role in the field of organic synthesis, particularly in spiro heterocyclization reactions. Racheva and Maslivets (2007) demonstrated the use of related compounds in creating spiro compounds with potential applications in various organic syntheses (Racheva & Maslivets, 2007).

2. Development of Luminescent Polymers

The compound is also important in the synthesis of luminescent polymers. Zhang and Tieke (2008) described the synthesis of polymers containing related pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibiting strong fluorescence and potential for various applications in materials science (Zhang & Tieke, 2008).

3. Precursor for Indole and Isatin Derivatives

This compound serves as a precursor for the synthesis of indole and isatin derivatives, which are significant in medicinal chemistry. Parrick et al. (1989) explored the formation of such derivatives, underlining the versatility of compounds like 2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in synthetic organic chemistry (Parrick, Yahya, Ijaz, & Yizun, 1989).

4. Synthesis of Diversified Organic Compounds

The compound is used in the synthesis of a wide range of diversified organic molecules. Vydzhak et al. (2021) presented an efficient synthetic procedure for producing various derivatives, highlighting the compound's role in the creation of structurally diverse molecules (Vydzhak, Panchishin, Kachaeva, Pilyo, Moskvina, Shablykina, Kozytskiy, & Brovarets, 2021).

5. Role in the Development of Photoluminescent Materials

This compound contributes to the development of photoluminescent materials. Beyerlein and Tieke (2000) described the synthesis of conjugated polymers containing related pyrrolo[3,4-c]pyrrole units, important for applications in electronic devices (Beyerlein & Tieke, 2000).

Eigenschaften

IUPAC Name |

2-benzyl-7-bromo-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN2O3/c24-15-9-10-18-16(12-15)21(27)19-20(17-8-4-5-11-25-17)26(23(28)22(19)29-18)13-14-6-2-1-3-7-14/h1-12,20H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQYHFKCTFIUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

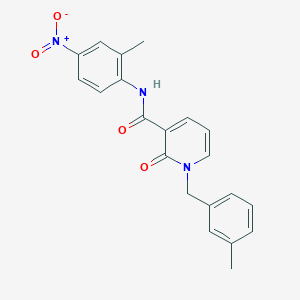

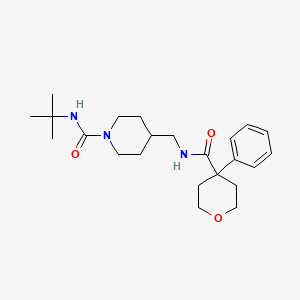

![{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide](/img/structure/B2512129.png)

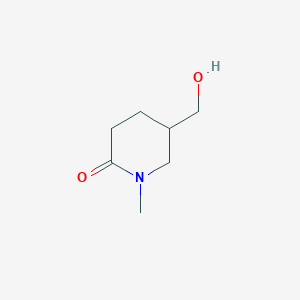

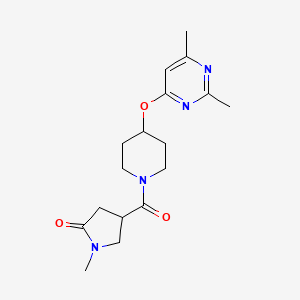

![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)

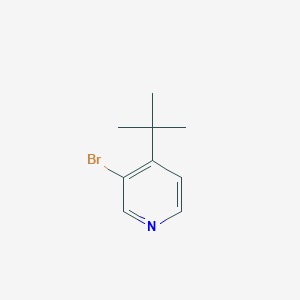

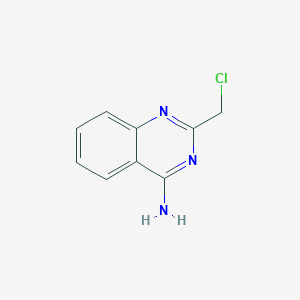

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)